7-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 2-chlorophenyl-1,2,4-oxadiazole methylthio group at position 7 and a thiophen-2-yl group at position 2. Its structural complexity combines heterocyclic moieties known for diverse bioactivities, including anticancer and antimicrobial properties . The presence of the 2-chlorophenyl group may enhance lipophilicity and membrane permeability, while the thiophene ring could contribute to π-π interactions in target binding .
Safety and Handling: The compound (CAS: 850762-07-1) requires precautions such as avoiding heat, ignition sources, and direct exposure (P210, P102 codes) .
Properties
IUPAC Name |
7-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN6O2S2/c19-11-5-2-1-4-10(11)16-20-15(27-24-16)9-29-18-22-21-17(26)13-8-12(23-25(13)18)14-6-3-7-28-14/h1-8H,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTMUKMMBPUYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CS5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure comprising multiple heterocycles. Its key components include:
- Oxadiazole ring : Known for various biological activities.
- Thiophene moiety : Often associated with enhanced pharmacological properties.
- Pyrazolo[1,5-d][1,2,4]triazin core : Implicated in diverse biological effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole and thiadiazole exhibit significant antimicrobial properties. For instance:
- Compound 3a , a related oxadiazole derivative, showed activity against Mycobacterium tuberculosis, particularly monoresistant strains. It exhibited a half-life of 1.63 hours and a maximum concentration (Cmax) of 2503.25 ng/ml in biological systems .
Antiviral Activity
The antiviral potential of compounds similar to the target compound has been explored extensively:
- In a study assessing various heterocyclic compounds, certain pyrazole derivatives demonstrated high efficacy against herpes simplex virus (HSV) with low cytotoxicity levels. For example, compounds exhibiting over 90% inhibition of HSV replication were identified at concentrations as low as 50 μM .
Anticancer Activity
The anticancer properties of the compound have been investigated through various screening methods:
- A notable study identified a pyrazolo derivative that inhibited cancer cell proliferation across multiple human cancer lines. The compound's mechanism was linked to its ability to induce apoptosis in cancer cells while sparing normal cells .
Case Study 1: Antiviral Efficacy
In a controlled study involving Vero cells (African green monkey kidney cells), a series of pyrazolo derivatives were tested for their antiviral efficacy against HSV. The most potent compound achieved up to 91% inhibition at a concentration of 50 μM with minimal cytotoxic effects (CC50 = 600 μM) .
Case Study 2: Anticancer Screening
A multicellular spheroid model was utilized to screen for anticancer activity among various compounds including derivatives of the target compound. The results indicated significant reductions in tumor size and cell viability in treated groups compared to controls .
Comparative Analysis
| Compound | Activity Type | IC50 (µM) | CC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 3a | Antimicrobial | - | - | |
| Pyrazolo Derivative A | Antiviral | 50 | 600 | |
| Pyrazolo Derivative B | Anticancer | - | - |
The biological activity of the target compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : Binding to viral enzymes or cancer-related proteins can disrupt their function.
- Cell Cycle Arrest : Inducing cell cycle arrest leads to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique hybrid structure distinguishes it from related heterocyclic derivatives. Key comparisons include:
Structural Insights :
Pharmacokinetic and Physicochemical Properties
Using computational tools like SwissADME (as in ), key parameters are hypothesized:
Notes:
Bioactivity and Therapeutic Potential
- Anticancer Activity: The oxadiazole and pyrazolo-triazinone moieties are associated with kinase inhibition and apoptosis induction. This aligns with ’s findings on triazole derivatives’ anticancer effects .
- Antimicrobial Potential: Thiophene and oxadiazole groups are linked to bacteriostatic activity, as seen in ’s triazol-3-one derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
